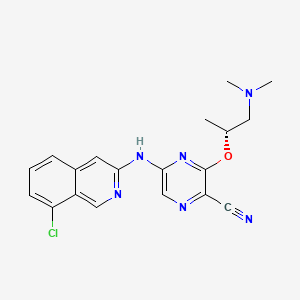

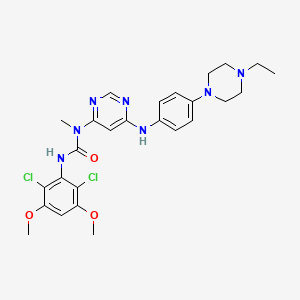

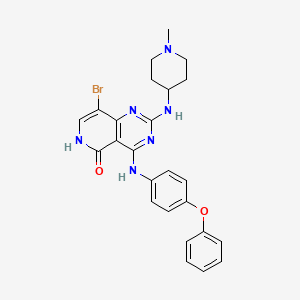

(R)-5-(8-氯异喹啉-3-基氨基)-3-(1-(二甲氨基)丙-2-氧基)吡嗪-2-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor with an IC(50) of 13.3 nmol/L on the isolated human enzyme. This compound abrogates an etoposide-induced G(2) arrest with an IC(50) of 55 nmol/L in HT29 cells, and significantly enhances the cell killing of gemcitabine and SN38 by 3.0- to 29-fold in several colon tumor lines in vitro and in a p53-dependent fashion. Biomarker studies have shown that SAR-020106 inhibits cytotoxic drug-induced autophosphorylation of CHK1 at S296 and blocks the phosphorylation of CDK1 at Y15 in a dose-dependent fashion both in vitro and in vivo. SAR-020106 represents a novel class of CHK1 inhibitors that can enhance antitumor activity with selected anticancer drugs in vivo and may therefore have clinical utility.

科学研究应用

Glioblastoma Therapy

SAR-020106 has been found to be a potent sensitizer for DNA damage-induced cell death in glioblastoma therapy . It significantly reduces the clonogenicity of tumor cells, which is the ability of cells to produce new colonies. The compound selectively enhances cell death in tumors defective of non-homologous end joining (NHEJ), a pathway that repairs double-strand breaks in DNA .

Radiosensitization

The compound has been used as a radiosensitizer, enhancing the effects of radiation therapy . This is particularly useful in cancer treatment, where radiation is often used to kill cancer cells.

Chemotherapy Enhancement

SAR-020106 has been shown to enhance the cell-killing effects of chemotherapeutic drugs like gemcitabine and SN38 . This enhancement was found to be significant and occurred in a p53-dependent fashion .

Checkpoint Inhibition

SAR-020106 is an ATP-competitive, potent, and selective CHK1 inhibitor . CHK1 is a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control. Inhibiting CHK1 can disrupt these checkpoints, potentially leading to increased cell death in cancer cells .

DNA Damage Repair Disruption

The compound disrupts homologous recombination, a major pathway for repairing double-strand breaks in DNA . This disruption can lead to increased DNA damage in cancer cells, making them more susceptible to treatment .

Neurotoxicity

Studies have shown that SAR-020106 does not affect the number of nestin-positive neural progenitor cells, suggesting a low risk of neurotoxicity . This is important as it indicates that the compound may not have harmful effects on the nervous system.

作用机制

- Primary Target : SAR-020106 is an ATP-competitive and selective inhibitor of checkpoint kinase 1 (CHK1) . CHK1 plays a crucial role in the DNA damage response pathway, regulating cell cycle progression and ensuring genomic stability.

- DNA Damage Response : When cells encounter DNA damage (e.g., due to radiation or chemotherapy), CHK1 becomes activated. SAR-020106 binds to the ATP-binding site of CHK1, inhibiting its kinase activity . This disruption prevents CHK1 from phosphorylating downstream substrates.

- Enhanced DNA Damage : SAR-020106 enhances radiation-induced DNA damage, making tumor cells more susceptible to treatment . It synergizes with other DNA-damaging agents like temozolomide (TMZ) and decitabine (5-aza-dC).

- Downstream Effects : By blocking CHK1, SAR-020106 impairs homologous recombination repair and non-homologous end joining (NHEJ) pathways. This exacerbates DNA damage, promoting apoptosis and reducing clonogenicity .

- Potential for p53-Mutated Cells : Selectively enhanced cell death in p53-mutated tumors may occur due to defects in NHEJ .

- ADME Properties : While specific pharmacokinetic data for SAR-020106 are not widely available, its potency (IC50 of 13.3 nM) suggests good cellular permeability and bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

属性

IUPAC Name |

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBJWIBAMIKCMV-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

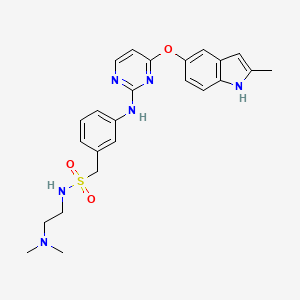

![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)

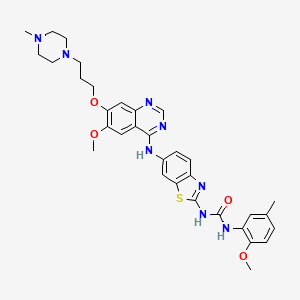

![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)

![3-(1,3-Benzoxazol-2-yl)-5-[1-(4-piperidyl)pyrazol-4-yl]pyridin-2-amine](/img/structure/B612024.png)

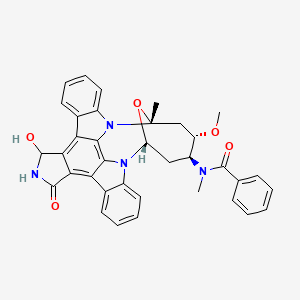

![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)

![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)